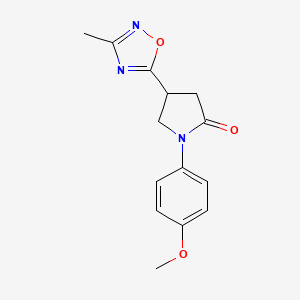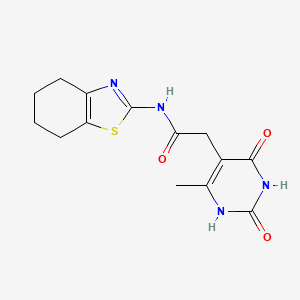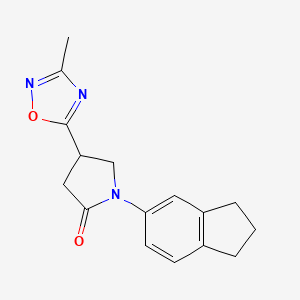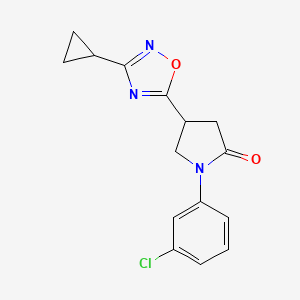
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (abbreviated as MPMOP) is a heterocyclic compound with a pyrrole ring and an oxadiazole ring. It is a white, crystalline solid that is insoluble in water. MPMOP is used in a variety of scientific research applications, including as a drug target, a catalyst, and a fluorescent dye. It is also used in biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a variety of scientific research applications. It has been used as a drug target, a catalyst, and a fluorescent dye. It has also been used in a variety of biochemical and physiological studies, such as the study of the effects of drugs on the nervous system. In addition, 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been used in laboratory experiments to study the physical and chemical properties of compounds.
作用机制
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a variety of mechanisms of action. It acts as a drug target, a catalyst, and a fluorescent dye. As a drug target, 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one binds to specific receptors and enzymes in the body, which can alter the activity of the target molecule. As a catalyst, 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can accelerate the rate of a chemical reaction. As a fluorescent dye, 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be used to detect the presence of specific molecules in a sample.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to have a stimulatory effect on certain hormones, such as epinephrine, which is involved in the regulation of metabolism. In addition, 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to have an inhibitory effect on certain proteins, such as calmodulin, which is involved in the regulation of calcium levels in the body.
实验室实验的优点和局限性
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of applications. Another advantage is that it has a variety of biochemical and physiological effects, which makes it useful for studying the effects of drugs on the body. A limitation is that it is insoluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a variety of potential future directions for research involving 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. One potential direction is to further explore its potential as a drug target and a catalyst. Another potential direction is to investigate its effects on other biochemical and physiological pathways, such as those involved in cancer and neurological diseases. In addition, further research could be conducted to explore its potential use as a fluorescent dye. Finally, further research could be conducted to explore the potential of 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one as an industrial chemical.
合成方法
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be synthesized using a variety of methods, including the condensation of 4-methoxyphenol and 3-methyl-1,2,4-oxadiazole-5-carbaldehyde. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through a nucleophilic substitution of the oxadiazole ring with the phenolic group of the 4-methoxyphenol, resulting in the formation of the desired product.
属性
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-15-14(20-16-9)10-7-13(18)17(8-10)11-3-5-12(19-2)6-4-11/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVLDZQQFYAYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)


![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)
![4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B6578800.png)
![2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578805.png)

![1-benzyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578825.png)

![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)

![1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578854.png)
![1-[(3-methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578858.png)
![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)